molecular formula C10H13NO B8762887 (1,2,3,4-Tetrahydroisoquinolin-4-yl)methanol CAS No. 45999-84-6

(1,2,3,4-Tetrahydroisoquinolin-4-yl)methanol

Cat. No. B8762887
CAS RN: 45999-84-6
M. Wt: 163.22 g/mol
InChI Key: YQDVXSZMLVXACO-UHFFFAOYSA-N
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Description

“(1,2,3,4-Tetrahydroisoquinolin-4-yl)methanol” is a chemical compound with the molecular formula C10H14ClNO . It is also known as “this compound hydrochloride” and has a molecular weight of 199.68 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H13NO.ClH/c12-7-9-6-11-5-8-3-1-2-4-10(8)9;/h1-4,9,11-12H,5-7H2;1H . This indicates the presence of a tetrahydroisoquinoline ring in the molecule.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 199.68 . It is a solid at room temperature . The boiling point is 307.9°C at 760 mmHg and the melting point is between 180-182°C .

Safety and Hazards

“(1,2,3,4-Tetrahydroisoquinolin-4-yl)methanol” is classified under GHS07 for safety. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for “(1,2,3,4-Tetrahydroisoquinolin-4-yl)methanol” and related compounds could involve further exploration of their biological activities against various infective pathogens and neurodegenerative disorders . The development of novel THIQ analogs with potent biological activity could be a promising area of research .

properties

CAS RN

45999-84-6

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-4-ylmethanol

InChI

InChI=1S/C10H13NO/c12-7-9-6-11-5-8-3-1-2-4-10(8)9/h1-4,9,11-12H,5-7H2

InChI Key

YQDVXSZMLVXACO-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2CN1)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.50 mg (3.1 mmol) isoquinolin-4-yl-methanol, 75 mg platinum dioxide and 3.2 mL 1N hydrochloric acid solution were hydrogenated in 50 mL methanol for 4 h at RT under a hydrogen atmosphere at 50 psi. The reaction mixture was filtered and the filtrate was concentrated to dryness by rotary evaporation.
Quantity
0.5 mg
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
75 mg
Type
catalyst
Reaction Step One

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